molecular formula C7H10O4 B1595061 (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone CAS No. 33019-03-3

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone

Cat. No.: B1595061
CAS No.: 33019-03-3
M. Wt: 158.15 g/mol
InChI Key: MJQGWRVDIFBMNW-RXMQYKEDSA-N
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Description

®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone is a chiral lactone compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group attached to a gamma-butyrolactone ring. The chiral nature of this compound makes it valuable in the synthesis of enantiomerically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of gamma-butyrolactone.

    Chiral Resolution: The racemic mixture of gamma-butyrolactone is resolved into its enantiomers using chiral catalysts or chiral auxiliaries.

    Ethoxycarbonylation: The resolved ®-gamma-butyrolactone undergoes ethoxycarbonylation using ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: In industrial settings, the production of ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone involves large-scale chiral resolution techniques and continuous flow reactors to ensure high yield and purity. The use of advanced chiral catalysts and automated systems enhances the efficiency of the production process.

Types of Reactions:

    Oxidation: ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield gamma-hydroxybutyric acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted lactones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Gamma-hydroxybutyric acid derivatives.

    Substitution: Substituted lactones with various functional groups.

Scientific Research Applications

®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is involved in the development of drugs targeting specific chiral centers, enhancing drug efficacy and reducing side effects.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone involves its interaction with specific molecular targets, leading to the formation of enantiomerically pure products. The ethoxycarbonyl group facilitates nucleophilic attacks, while the chiral center ensures the formation of optically active compounds. This compound’s unique structure allows it to participate in various biochemical pathways, influencing the synthesis of target molecules.

Comparison with Similar Compounds

    (S)-(+)-gamma-Ethoxycarbonyl-gamma-butyrolactone: The enantiomer of ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone, differing in its optical rotation.

    Gamma-butyrolactone: The parent compound without the ethoxycarbonyl group.

    Ethyl gamma-hydroxybutyrate: A related compound with a hydroxyl group instead of a lactone ring.

Uniqueness: ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone is unique due to its chiral nature and the presence of the ethoxycarbonyl group, which enhances its reactivity and selectivity in chemical reactions. Its ability to form enantiomerically pure products makes it valuable in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name

ethyl (2R)-5-oxooxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQGWRVDIFBMNW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357406
Record name (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33019-03-3
Record name (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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